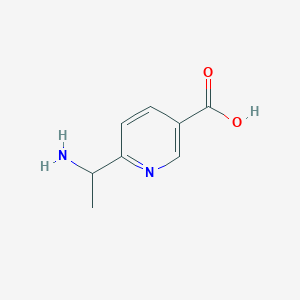

6-(1-Aminoethyl)nicotinicacid

Description

Contextualization within Nicotinic Acid Chemistry and Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) derivative essential for numerous biological processes. chemistryjournal.net As a vitamin, it is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for cellular metabolism and DNA repair. wikipedia.orgnewworldencyclopedia.org Beyond its role as a vitamin, nicotinic acid itself has been a subject of intense pharmacological research. nih.gov

The field of medicinal chemistry has extensively explored derivatives of nicotinic acid to develop new therapeutic agents. chemistryjournal.netresearchgate.net These derivatives often show high efficacy in treating a range of conditions, including pneumonia, kidney diseases, and Alzheimer's disease. chemistryjournal.netresearchgate.net The core structure of nicotinic acid serves as a scaffold, and by making chemical modifications—such as adding functional groups at different positions on the pyridine ring—researchers can create novel compounds with unique properties. dovepress.com

6-(1-Aminoethyl)nicotinic acid is an example of such a modification. The addition of a (1-aminoethyl) group at the 6-position of the nicotinic acid backbone is a strategic chemical design. Research on other derivatives has shown that modifications at the 6-position can significantly impact biological activity. For instance, studies on 6-aminonicotinic acid esters have explored their potential as inhibitors of the enzyme 6-phosphogluconate dehydrogenase (6PGD) in the context of cancer research. nih.gov Furthermore, a recent study focused on modifying positions 5 and 6 of the nicotinic acid ring to develop new inhibitors of α-amylase and α-glucosidase for potential use in type 2 diabetes treatment. acs.org This highlights the academic interest in synthesizing and evaluating 6-substituted nicotinic acid derivatives for their therapeutic potential.

Significance as a Pyridine Carboxylic Acid Derivative in Research

The structural backbone of 6-(1-Aminoethyl)nicotinic acid belongs to the class of pyridine carboxylic acids. This class of compounds is highly versatile and represents a cornerstone in medicinal chemistry and drug discovery. dovepress.comnih.gov Pyridine carboxylic acid isomers and their derivatives have led to the development of drugs for a wide array of diseases, including tuberculosis, cancer, diabetes, and hypertension. dovepress.comnih.gov

The significance of the pyridine carboxylic acid scaffold stems from several key chemical features:

The pyridine ring, being aromatic and electron-deficient, can participate in crucial molecular interactions such as π-π stacking and hydrogen bonding with biological targets like enzymes and receptors, enhancing binding affinity. dovepress.com

The carboxylic acid group adds polarity to the molecule and can coordinate with metal ions within enzyme active sites, a property often exploited in the design of enzyme inhibitors. dovepress.com

The pyridine ring allows for relatively easy substitution at various positions, giving chemists the flexibility to fine-tune a molecule's activity, selectivity, and pharmacokinetic properties. dovepress.com

These characteristics make pyridine carboxylic acid derivatives valuable as building blocks for creating more complex molecules and as potential therapeutic agents themselves. dovepress.comontosight.ai They have been investigated for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai 6-(1-Aminoethyl)nicotinic acid, by possessing this core scaffold, represents a compound of interest for potential screening and development in various research programs targeting enzyme inhibition or receptor modulation. nih.gov

Historical Context of Nicotinic Acid Research Relevance

The research relevance of nicotinic acid and its derivatives is built upon a rich history of scientific discovery. The story begins in 1867, when nicotinic acid was first synthesized through the chemical oxidation of nicotine, a process that also gave the compound its name. wikipedia.orgnews-medical.net For decades, it was largely considered a chemical curiosity with applications in photography, and its connection to health was unknown. news-medical.net

This perception changed dramatically in the early 20th century. In 1912, the Polish-American biochemist Casimir Funk isolated nicotinic acid from natural sources like yeast and rice polishings during his seminal research on vitamins and deficiency diseases. news-medical.net The critical link to a specific disease was established through the work of Austrian-American physician Joseph Goldberger. In 1915, his experiments demonstrated that the devastating disease pellagra was caused by a dietary deficiency. news-medical.netwikipedia.org The final piece of the puzzle was placed in 1937 by American biochemist Conrad Elvehjem, who proved that nicotinic acid was the specific dietary component—the "pellagra-preventing factor"—that could cure the disease. wikipedia.orgnews-medical.net This discovery cemented its status as an essential vitamin, Vitamin B3. wikipedia.org

A second wave of intense research began in 1955 when Canadian pathologist Rudolf Altschul discovered that nicotinic acid, when administered in gram-level doses, could significantly lower plasma cholesterol levels. nih.gov This finding opened an entirely new avenue of pharmacological investigation, establishing nicotinic acid as a broad-spectrum lipid-modifying drug. nih.gov This dual identity—as both an essential vitamin and a pharmacological agent—has fueled continuous interest in synthesizing and investigating new derivatives, like 6-(1-Aminoethyl)nicotinic acid, in the ongoing search for novel and improved therapeutics.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

6-(1-aminoethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12) |

InChI Key |

KHHMEPIHVFTLPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(=O)O)N |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies

Chemical Synthesis Methodologies for 6-(1-Aminoethyl)nicotinic Acid and Analogues

The construction of the target molecule can be envisioned through several plausible routes, leveraging established principles of organic synthesis.

Functionalization of the pyridine (B92270) ring, particularly at the 6-position, is a key step in the synthesis of 6-(1-Aminoethyl)nicotinic acid. A common strategy involves the use of pre-functionalized starting materials, such as 6-chloronicotinic acid, which can undergo nucleophilic substitution reactions. For instance, the synthesis of the nicotinyl ester of 6-aminonicotinic acid has been achieved by reacting 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride in the presence of an alkali carbonate like sodium carbonate or potassium carbonate in dimethylformamide at elevated temperatures google.comgoogle.com. This demonstrates a method for introducing substituents at the 6-position of the nicotinic acid scaffold.

Another approach involves the direct C-H functionalization of the pyridine ring, although this can be challenging due to the inherent electronic properties of the heterocycle. However, advancements in catalysis have enabled such transformations. The synthesis of 6-substituted nicotinic acid derivatives has been explored as analogs of ergot alkaloids, indicating the feasibility of introducing various functional groups at this position nih.gov.

A hypothetical, yet chemically sound, route to 6-(1-Aminoethyl)nicotinic acid could start from 6-acetylnicotinic acid. This precursor could be synthesized through various methods, including the oxidation of 6-ethylnicotinic acid or via a cross-coupling reaction. Once obtained, the ketone functionality of 6-acetylnicotinic acid can be converted to the desired amino group.

The presence of a chiral center in the 1-aminoethyl group necessitates stereoselective synthesis to obtain enantiomerically pure forms of the compound. Several strategies can be employed to achieve this.

One common approach is the use of chiral auxiliaries. For example, the asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines has been accomplished through the diastereoselective reduction of enantiopure pyridyl imines derived from 2-pyridyl ketones and a chiral sulfinamide auxiliary . This methodology could be adapted for the synthesis of the chiral aminoethyl side chain on the nicotinic acid backbone.

Catalytic asymmetric synthesis represents another powerful tool. The development of chiral catalysts for the asymmetric synthesis of pyridine derivatives has been a significant area of research chim.itnih.gov. For instance, lipase-catalyzed asymmetric acetylation has been successfully used for the resolution of racemic 1-(2-pyridyl)ethanols, yielding enantiomerically pure alcohols and acetates researchgate.net. This enzymatic resolution could be a viable strategy for obtaining the desired stereoisomer of a precursor to 6-(1-Aminoethyl)nicotinic acid.

Furthermore, direct crystallization of enantiomer mixtures is a technique that can be employed for chiral resolution, as has been explored for compounds like racemic 1-(pyridin-2-yl)ethylamine acs.org.

A plausible stereoselective route could involve the asymmetric reduction of a precursor ketone, 6-acetylnicotinic acid, using a chiral reducing agent or a catalyst.

The synthesis of the target compound would likely involve a series of precursor transformations that require careful optimization. A key transformation would be the conversion of a carbonyl group to an amine, a process known as reductive amination. The synthesis of 1-(pyridin-2-yl)ethan-1-amine, a structurally related compound, highlights the importance of this reaction nih.gov. This can be achieved in a one-pot reaction by treating a ketone with an amine in the presence of a reducing agent.

The synthesis of new nicotinic acid derivatives often involves multi-step sequences that require optimization of reaction conditions such as temperature, solvent, and catalyst loading to maximize yield and purity nih.gov. For example, in the synthesis of the nicotinyl ester of 6-aminonicotinic acid, the choice of alkali carbonate and reaction temperature significantly impacts the yield google.comgoogle.com.

A hypothetical synthetic sequence could be:

Synthesis of 6-acetylnicotinic acid: This could be achieved through a suitable cross-coupling reaction on a 6-halonicotinic acid derivative.

Reductive amination: The 6-acetylnicotinic acid would then undergo reductive amination to introduce the amino group.

Stereoselective resolution: If a racemic amine is formed, a chiral resolution step, possibly involving diastereomeric salt formation or enzymatic resolution, would be necessary to isolate the desired enantiomer.

The optimization of each of these steps would be crucial for an efficient synthesis.

Biosynthetic Routes and Metabolic Engineering Considerations

The biosynthesis of 6-(1-Aminoethyl)nicotinic acid is not a known natural pathway. However, by understanding the biosynthesis of nicotinic acid and leveraging the tools of metabolic engineering, it is possible to envision how this compound could be produced biologically.

Application of Recombinant Microorganism Systems for Biosynthesis (e.g., E. coli, Corynebacterium glutamicum)

Recombinant microorganisms such as Escherichia coli and Corynebacterium glutamicum are powerful platforms for the production of a wide range of chemicals, including aromatic compounds nih.govresearchgate.netfrontiersin.org. These organisms can be genetically engineered to express heterologous genes and entire metabolic pathways.

Escherichia coli has been extensively engineered for the production of various compounds, including flavonoids and their derivatives nih.gov. Its well-characterized genetics and rapid growth make it an attractive host for metabolic engineering. For the production of 6-(1-Aminoethyl)nicotinic acid, one could envision engineering E. coli with a modified nicotinic acid biosynthetic pathway. This could involve introducing genes for enzymes that can catalyze the addition of an aminoethyl group to a suitable precursor or modifying existing enzymes to have new substrate specificities.

Corynebacterium glutamicum is another industrially important microorganism known for its ability to produce amino acids and other valuable chemicals caister.com. It has been successfully engineered for the production of various aromatic compounds and dicarboxylic acids mdpi.com. Its natural metabolic pathways for aromatic compound degradation and assimilation can be harnessed and redirected for the synthesis of novel molecules nih.govresearchgate.net. Engineering C. glutamicum could involve leveraging its robust metabolism to supply the necessary precursors and expressing the required biosynthetic enzymes to construct the target molecule.

A hypothetical metabolic engineering strategy could involve:

Enhancing the flux towards the nicotinic acid biosynthetic pathway in the chosen host organism.

Introducing heterologous enzymes that can catalyze the key steps in the formation of the 6-(1-aminoethyl) side chain. This might involve enzymes from other organisms that are known to perform similar transformations.

Optimizing the expression levels of the introduced genes to balance the metabolic pathway and maximize product yield.

Knocking out competing pathways that might divert precursors away from the desired product.

Optimization of Biocatalytic Processes and Enzyme Immobilization Techniques

The biocatalytic synthesis of nicotinic acid and its derivatives is an area of significant research, offering a greener alternative to traditional chemical methods. mdpi.com Optimization of these processes focuses on improving catalyst efficiency, stability, and reusability, primarily through enzyme immobilization. researchgate.netresearchgate.net

Enzyme immobilization confines the biocatalyst to a solid support, which can enhance stability under various operational conditions, such as temperature and pH, and allows for easier separation from the product and catalyst reuse over multiple cycles. nih.govresearchgate.net Various matrices and methods have been explored for the immobilization of enzymes like nitrilase, which is used in the synthesis of nicotinic acid from 3-cyanopyridine. frontiersin.org

Common immobilization techniques include:

Adsorption: Based on weak interactions (van der Waals forces, hydrogen bonds) between the enzyme and a water-insoluble carrier. nih.govmdpi.com

Covalent Bonding: Involves the formation of strong, stable chemical bonds between the enzyme and the support material. frontiersin.org

Entrapment: Encases the enzyme within a polymeric gel matrix, such as calcium alginate or polyacrylamide gel. mdpi.com

Cross-Linking: Uses bifunctional or multifunctional reagents (e.g., glutaraldehyde) to create a three-dimensional network of enzyme molecules. nih.gov

A key strategy involves the immobilization of whole recombinant cells, which simplifies the process by eliminating the need for enzyme purification. For instance, recombinant E. coli cells expressing nitrilase have been successfully immobilized using a combination of sodium alginate, glutaraldehyde, and polyethylene imine. mdpi.comfrontiersin.org This method resulted in 95% activity recovery, improved thermal and pH stability, and the retention of 82% of the initial activity after two months of storage at 4°C. mdpi.comfrontiersin.org Such immobilized systems have been effectively used in packed-bed bioreactors for continuous production, achieving high yields and demonstrating significant potential for industrial-scale applications. mdpi.comfrontiersin.org

Table 1: Comparison of Immobilization Techniques for Nicotinic Acid Production

| Immobilization Matrix/Method | Enzyme/Cell Type | Key Findings | Reference |

| Sodium Alginate / Glutaraldehyde / Polyethylene Imine | Recombinant E. coli expressing Nitrilase | 95% activity recovery; improved thermal and pH stability; 82% activity retention after 2 months. | mdpi.comfrontiersin.org |

| Polymethyl-methacrylate beads | Nitrilase (NitComm and NitPhym) | Immobilized NitPhym showed complete bioconversion of 3-cyanopyridine after 30 days of continuous operation. | frontiersin.org |

| Calcium Alginate | Gordonia intermedia CA3-1 cells | Maintained efficiency for 28 batch cycles, retaining over 80% enzyme activity. | frontiersin.org |

| Alginate (2.5%) | Recombinant E. coli JM109 | Immobilized cells were reused for up to 25 cycles with 100% activity. | frontiersin.org |

Advanced Derivatization for Research Applications

Derivatization, or the chemical modification of a compound, is a crucial tool for enhancing the properties of 6-(1-Aminoethyl)nicotinic acid for specific research purposes. spectroscopyonline.com By targeting its primary functional groups—the amino group on the ethyl side chain and the carboxylic acid group on the pyridine ring—researchers can introduce labels, improve analytical detectability, and conduct detailed structural and functional studies. nih.gov

Reagent Selection for Specific Functional Group Modification (e.g., amino, carboxylic acid groups)

The selection of derivatizing reagents is dictated by the target functional group and the desired outcome of the modification. nih.gov

Amino Group Modification: The primary amino group in 6-(1-Aminoethyl)nicotinic acid is a common target for derivatization. Reagents that react specifically with amines are widely used. A prominent example is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with primary and secondary amines to form stable, highly fluorescent derivatives. mdpi.comnih.gov This reaction is simple, rapid, and reproducible, making it suitable for high-throughput analysis. mdpi.com Other reagents can introduce tags or linkers for further conjugation. nih.gov

Carboxylic Acid Group Modification: The carboxylic acid group can be modified through esterification or amidation reactions. For instance, reacting the carboxyl group with an alcohol in the presence of an acid catalyst can form an ester. A specific process for related compounds involves reacting 6-aminonicotinic acid with an alkali carbonate (like sodium or potassium carbonate) to form a salt, which is then reacted with a reagent like 3-chloromethylpyridine hydrochloride to produce the corresponding nicotinyl ester. google.com Such modifications can alter the compound's solubility, stability, and biological activity.

Site-Specific Labeling and Tagging Methodologies for Analytical Studies

Site-specific labeling allows for the attachment of reporter molecules, such as fluorescent dyes, affinity tags (e.g., biotin), or isotopic labels, to a specific position within the molecule. researchgate.netacs.org This is essential for tracking the molecule in biological systems, studying its interactions, and for purification. nih.gov

For 6-(1-Aminoethyl)nicotinic acid, the amino group is a prime target for site-specific labeling. Reagents containing an N-hydroxysuccinimide (NHS) ester can react with the amino group to form a stable amide bond, effectively attaching a label. Similarly, hydrazine-containing linkers can be used for tagging, offering a versatile method for conjugation. nih.gov Isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N), is another powerful technique. nih.gov This creates a chemically identical but mass-shifted version of the compound, which is invaluable for quantitative studies using mass spectrometry, as it can be used as an internal standard. nih.gov

Derivatization for Enhanced Analytical Detectability (e.g., Mass Spectrometry)

Mass spectrometry (MS) is a key analytical technique, but the detection of small, polar molecules like 6-(1-Aminoethyl)nicotinic acid can be challenging. nih.govresearchgate.net Derivatization can significantly improve MS analysis in several ways: spectroscopyonline.commdpi.com

Improved Chromatographic Separation: By attaching a hydrophobic tag, derivatization makes the molecule more amenable to reverse-phase liquid chromatography (LC), leading to better retention, resolution, and peak shape. mdpi.com

Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, which increases the signal intensity in the mass spectrometer. mdpi.com

Increased Detection Sensitivity: The combination of improved chromatography and ionization leads to a substantial increase in sensitivity, allowing for the detection of the compound at much lower concentrations. mdpi.comresearchgate.net

The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is an excellent example of a derivatization strategy for enhancing MS detectability of compounds containing amino groups. mdpi.comnih.gov The AQC tag increases the hydrophobicity of the molecule and provides a stable, easily ionizable adduct, which is ideal for analysis by Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS). mdpi.com This method has been shown to improve sensitivity by one to five orders of magnitude compared to the analysis of underivatized amino acids. mdpi.com

Structural Elucidation and Computational Investigations

Advanced Spectroscopic Characterization of 6-(1-Aminoethyl)nicotinic Acid and its Derivatives

Spectroscopic techniques are fundamental in determining the molecular structure of 6-(1-Aminoethyl)nicotinic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For the pyridine (B92270) ring in 6-(1-Aminoethyl)nicotinic acid, the protons are expected to appear in the aromatic region of the ¹H NMR spectrum. Based on data for nicotinic acid, the proton at position 2 would be the most downfield, followed by the protons at positions 6, 4, and 5. stackexchange.com The introduction of the 1-aminoethyl substituent at the 6-position would significantly alter the chemical shifts of the adjacent protons.

The ¹³C NMR spectrum would similarly show characteristic signals for the pyridine ring carbons, the carboxylic acid carbon, and the carbons of the aminoethyl group. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-(1-Aminoethyl)nicotinic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~8.9 - 9.1 | - |

| H4 | ~8.1 - 8.3 | - |

| H5 | ~7.4 - 7.6 | - |

| CH (aminoethyl) | ~4.0 - 4.2 | ~50 - 55 |

| CH₃ (aminoethyl) | ~1.4 - 1.6 | ~20 - 25 |

| C2 | - | ~150 - 155 |

| C3 | - | ~125 - 130 |

| C4 | - | ~135 - 140 |

| C5 | - | ~120 - 125 |

| C6 | - | ~160 - 165 |

| COOH | ~11.0 - 13.0 (proton) | ~165 - 170 |

Note: These are predicted values based on analogues and are subject to experimental verification.

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govprimescholars.comprimescholars.com The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

In the FT-IR spectrum of 6-(1-Aminoethyl)nicotinic acid, characteristic bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C=C and C=N stretches of the pyridine ring. impactfactor.orgresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for 6-(1-Aminoethyl)nicotinic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amino Group | N-H stretch | 3300-3500 |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Pyridine Ring | C=C, C=N stretch | 1550-1620 |

| Amino Group | N-H bend | 1500-1600 |

| Carboxylic Acid | C-O stretch | 1210-1320 |

Note: These are expected ranges and can be influenced by intermolecular interactions such as hydrogen bonding.

Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within the molecule. The pyridine ring and its substituents give rise to characteristic absorption bands in the ultraviolet region, which are influenced by the electronic nature of the substituents.

Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

While a single crystal structure of 6-(1-Aminoethyl)nicotinic acid has not been reported, studies on related compounds such as 6-aminonicotinic acid hydrochloride provide valuable insights. researchgate.net For 6-aminonicotinic acid hydrochloride, the crystal system is reported to be monoclinic with the space group P21/c. researchgate.netnih.gov It is anticipated that 6-(1-Aminoethyl)nicotinic acid would also crystallize in a common space group, with its crystal packing dictated by the formation of strong intermolecular interactions.

Table 3: Illustrative Crystallographic Data from a Related Compound (6-aminonicotinic acid hydrochloride)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 8.787(9) | researchgate.net |

| b (Å) | 12.176(2) | researchgate.net |

| c (Å) | 10.866(2) | researchgate.net |

| β (°) | 110.11(1) | researchgate.net |

| Z | 4 | researchgate.net |

Note: This data is for a related compound and serves as an example of the type of information obtained from a single crystal X-ray diffraction study.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of 6-(1-Aminoethyl)nicotinic acid is expected to be dominated by a network of intermolecular interactions. The presence of a carboxylic acid group, an amino group, and a pyridine ring nitrogen atom makes it an ideal candidate for forming extensive hydrogen bonds. researchgate.net These hydrogen bonds would likely involve the carboxylic acid proton and carbonyl oxygen, the amino protons, and the pyridine nitrogen.

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties and behavior at the atomic level. benthamdirect.comresearchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of 6-(1-Aminoethyl)nicotinic acid. nih.gov These theoretical calculations can aid in the assignment of experimental spectroscopic data and provide a deeper understanding of the molecule's electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

Molecular modeling techniques, such as molecular docking, can be employed to predict how 6-(1-Aminoethyl)nicotinic acid might interact with biological macromolecules. benthamdirect.comresearchgate.net Such studies on nicotinic acid analogues have been used to explore their binding to protein targets. researchgate.netresearchgate.net These computational approaches are valuable for rationalizing structure-activity relationships and guiding the design of new functional molecules.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 6-(1-Aminoethyl)nicotinic acid |

| 6-aminonicotinic acid |

| 6-aminonicotinic acid hydrochloride |

| Niacin (nicotinic acid) |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com For derivatives of nicotinic acid, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine equilibrium geometry, harmonic frequencies, and electronic properties. jocpr.comtandfonline.com

Studies on related nicotinic acid derivatives have shown that the molecular skeleton can be non-planar. jocpr.com DFT calculations help in understanding the molecule's activity through the analysis of the molecular electrostatic potential (MESP) surface, frontier molecular orbitals (HOMO-LUMO gap), and electric moments. jocpr.comepstem.net For instance, in a study of 6-methylnicotinic acid, a good agreement was found between experimental and calculated normal modes of vibrations. jocpr.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov

The reactivity sites of molecules can be determined using analyses such as average localized ionization analysis (ALIE), electron localized function (ELF), localized orbital locator (LOL), and Fukui functions. nih.gov These methods help in identifying the parts of the molecule that are more susceptible to electrophilic or nucleophilic attack. frontiersin.org For nicotinic acid derivatives, DFT studies have revealed that the molecules are stabilized by inductive and mesomeric effects. epstem.net

Table 1: Representative DFT-Calculated Properties for Nicotinic Acid Derivatives

| Property | Description | Typical Findings for Nicotinic Acid Derivatives |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | Smaller gaps indicate higher reactivity. The solvent can influence the energy gap. nih.gov |

| Molecular Electrostatic Potential (MESP) | A map of electrostatic potential on the electron density surface, revealing sites for electrophilic and nucleophilic attack. | Used to understand the reactive behavior of the molecule. jocpr.com |

| Vibrational Frequencies | Theoretical prediction of the vibrational modes of the molecule. | Good agreement is often found between calculated and experimental (e.g., IR and Raman) spectra. jocpr.com |

| Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Provides insights into the electrostatic interactions the molecule can engage in. acs.org |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules like "6-(1-Aminoethyl)nicotinic acid". mdpi.com

For nicotinic acetylcholine (B1216132) receptors (nAChRs), which are potential targets for nicotinic acid derivatives, MD simulations have been used to understand channel gating mechanisms and ligand unbinding pathways. nih.govnih.govpnas.org For example, a one-microsecond MD simulation of a bacterial homologue of a nAChR revealed a channel closure mechanism initiated by local fluctuations in the pore. pnas.org

In the context of ligand-receptor interactions, MD simulations can reveal the stability of binding poses identified through docking. nih.gov Simulations can show how the ligand and protein adapt to each other and can help identify key amino acid residues involved in the interaction. nih.gov For "6-(1-Aminoethyl)nicotinic acid," MD simulations could elucidate its preferred conformations in different environments (e.g., in solution or within a protein binding site) and how these conformations influence its biological activity.

Molecular Docking and Covalent Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule ligand, such as "6-(1-Aminoethyl)nicotinic acid," to a protein target. nih.gov

For nicotinic acid and its derivatives, docking studies have been performed to understand their interaction with receptors like GPR109A. nih.govnih.gov These studies have identified key residues in the transmembrane helices and extracellular loops that are important for ligand binding. nih.gov For example, an arginine residue in a transmembrane domain of the nicotinic acid receptor appears to be crucial for recognizing the acidic moiety of the ligands. nih.gov

Covalent docking is a specialized type of docking used when a ligand forms a covalent bond with its target protein. mdpi.com This method is particularly relevant for inhibitors that act by covalently modifying their targets. mdpi.comnih.gov The process involves modeling the formation of the covalent bond between the ligand and a specific residue (e.g., cysteine or serine) in the protein. mdpi.comnih.gov While there is no specific information found about covalent docking of "6-(1-Aminoethyl)nicotinic acid," this technique would be applicable if it were designed to act as a covalent inhibitor.

Table 2: Key Interaction Types in Ligand-Protein Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. rsc.org |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. biorxiv.org |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. biorxiv.org |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and a π-system. biorxiv.org |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. biorxiv.org |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov

QSAR models are developed by correlating physicochemical properties or structural features of a series of compounds with their known activities. nih.govmdpi.com These models can then be used to predict the activity of new, untested compounds. nih.gov For anticonvulsant agents based on functionalized amino acids, QSAR models have been successfully developed using descriptors derived from 2D molecular topology. nih.gov

For nicotinic ligands, 2D-QSAR analyses have revealed that steric effects are often a key factor modulating receptor affinity. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of how interactions are localized in three-dimensional space. researchgate.net These models can generate contour maps that highlight regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. researchgate.net For "6-(1-Aminoethyl)nicotinic acid," QSAR studies could be instrumental in optimizing its structure to enhance its desired biological effects by identifying key structural modifications that lead to improved activity. Machine learning techniques are increasingly being used to develop more accurate and predictive QSAR models. icml.cc

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 6-(1-Aminoethyl)nicotinic acid |

| Nicotinic acid |

| 6-methylnicotinic acid |

| Acetylcholine |

| Carbamylcholine |

| Nicotine |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |

| N-nitrosornicotine (NNN) |

| Hippuric acid |

| 3-(3-hydroxyphenyl) propionic acid (3-3-PPA) |

| Benzene |

| Benzoic acid |

| Pyridine |

| Propionamide |

| Glycine |

| Methionine |

| Cysteine |

| Serine |

| Arginine |

| Isonicotinic acid |

| Picolinic acid |

| 2-bromo isonicotinic acid |

| 2-Chloro-6-methoxypyridine-4-carboxylic acid |

| 5-chloro-6-hydroxynicotinic acid |

| 6-[(Cyclohexylmethyl)amino]nicotinic acid |

| 6-aminonicotinic acid |

| 6-chloronicotinic acid |

| 6-bromonicotinic acid |

| 6-methoxynicotinic acid |

| 6-[N-ethyl-N-(3-isopropoxy-4-isopropylphenyl)-amino]nicotinic acid |

| 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole |

| N-(2-aminoethyl) glycine |

| N-(2-carboxyethyl) glycine |

Biological Interactions and Mechanistic Studies

Molecular Mechanisms of Action in Model Biological Systems

The molecular behavior of nicotinic acid derivatives is often initiated by their interaction with specific cellular receptors, leading to the modulation of downstream signaling cascades.

The primary receptor for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as HM74A. nih.govnih.gov Activation of this receptor, which is highly expressed in adipocytes and immune cells, is responsible for the well-documented antilipolytic effects of nicotinic acid. nih.gov The binding of nicotinic acid to GPR109A is a high-affinity interaction. nih.gov

Structural and mutagenesis studies have identified key amino acid residues within the GPR109A binding pocket that are critical for this interaction. An arginine residue located in the third transmembrane domain is crucial for recognizing the carboxylate group of nicotinic acid and related ligands. nih.gov This interaction serves as a primary anchor point for the ligand. The pyridine (B92270) ring of nicotinic acid is thought to be situated within a hydrophobic pocket, further stabilizing the complex. ebi.ac.uk Given that 6-(1-aminoethyl)nicotinic acid retains the core pyridine-3-carboxylic acid structure, it is highly probable that it would also interact with the GPR109A receptor, though the affinity and activation profile would be influenced by the 1-aminoethyl substituent at the 6-position.

Upon activation by a ligand like nicotinic acid, GPR109A couples to a Gαi/o subunit, leading to the inhibition of adenylyl cyclase. nih.gov This action decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The reduction in cAMP levels is a central mechanism for the antilipolytic effects observed in adipocytes. nih.gov

Beyond cAMP modulation, nicotinic acid has been shown to influence other signaling pathways. Studies have demonstrated that high concentrations of nicotinic acid can alter intracellular calcium [Ca2+] levels, initially causing a decrease followed by a sustained elevation. nih.gov This fluctuation in calcium concentration can, in turn, affect cytoskeletal integrity. nih.gov For example, nicotinic acid treatment has been observed to lead to the disassembly of microtubule and F-actin systems. nih.gov Furthermore, in different cellular contexts, nicotinic acid and its derivatives can influence pathways such as the Notch1 signaling pathway. nih.gov It is plausible that 6-(1-aminoethyl)nicotinic acid, upon binding to its target receptor, could trigger similar cascades, although the specific downstream consequences would depend on its unique binding kinetics and cellular context.

The binding of a ligand to its protein target is characterized by specific kinetic and thermodynamic parameters. For nicotinic acid and its analogs binding to receptors, these interactions are often enthalpy-driven, entropy-driven, or a combination of both. nih.gov Isothermal titration calorimetry (ITC) is a common technique used to determine the thermodynamic profile of these interactions, providing data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). rsc.org

Table 1: Thermodynamic Parameters for Nicotinic Agonist/Antagonist Binding to Human Neuronal Nicotinic Receptors Note: This data is for various nicotinic ligands, not specifically 6-(1-Aminoethyl)nicotinic acid, and illustrates typical thermodynamic profiles.

Enzymatic Activity Modulation by 6-(1-Aminoethyl)nicotinic Acid and Related Structures

The pyridine ring, a core feature of nicotinic acid, is present in many bioactive molecules and can interact with the active or allosteric sites of various enzymes.

Cytochrome P450 (CYP) Enzymes: Nicotinic acid and nicotinamide (B372718) have been shown to inhibit certain human CYP enzymes. nih.gov Due to their common pyridine functionality, these molecules can coordinate with the heme iron in the active site of these enzymes. nih.gov In vitro studies demonstrated that nicotinic acid inhibits CYP2D6, while nicotinamide inhibits CYP2D6, CYP3A4, and CYP2E1. nih.gov This suggests that 6-(1-aminoethyl)nicotinic acid could also exhibit inhibitory activity against specific CYP isoforms.

Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT): NMNAT is a crucial enzyme in the biosynthesis of NAD+, catalyzing the conversion of nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NaMN) to NAD+ or nicotinic acid adenine (B156593) dinucleotide (NaAD). wikipedia.orgnih.govnih.gov Human NMNAT isoforms can utilize both substrates. nih.gov While direct modulation by nicotinic acid derivatives is not well-documented, analogs like 6-aminonicotinic acid can be metabolized by enzymes within the pyridine nucleotide cycle, leading to the formation of inactive NAD+ analogs that can inhibit dehydrogenases. It is conceivable that 6-(1-aminoethyl)nicotinic acid could act as a substrate or modulator for enzymes in this pathway.

HIV-1 RT-associated RNase H: The ribonuclease H (RNase H) function of HIV-1 reverse transcriptase (RT) is an essential target for antiviral drug development. nih.govmdpi.com Notably, compounds with a nicotinic acid scaffold have been investigated as inhibitors of this enzyme. For instance, a series of compounds based on a 2-amino-6-(trifluoromethyl)nicotinic acid structure have been reported as dual inhibitors of HIV-1 RT-associated RNase H. caltech.edu These findings indicate that the nicotinic acid core is a viable pharmacophore for targeting this viral enzyme, suggesting a potential avenue of activity for 6-(1-aminoethyl)nicotinic acid and related structures.

The inhibitory effect of nicotinic acid derivatives on enzymes is quantified by kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For CYP enzymes, nicotinic acid was found to inhibit CYP2D6 with a Ki value of 3.8 mM. nih.gov The mechanism of inhibition involves the direct coordination of the pyridine nitrogen to the catalytic heme iron. nih.gov

In the context of HIV-1 RNase H, inhibitors based on nicotinic acid often act at allosteric sites rather than the active site, which contains divalent metal ions. nih.govnih.gov Docking studies and mutagenesis experiments help to characterize these non-active site pockets. The potency of these inhibitors is typically reported as IC50 values, which for some nicotinic acid derivatives fall into the low micromolar range.

Table 2: Inhibitory Activity of Nicotinic Acid and Related Compounds on Target Enzymes

Allosteric and Competitive Binding Mechanisms

Nicotinic acid and its derivatives primarily interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial ligand-gated ion channels in the nervous system. wikipedia.org These receptors are complex proteins composed of five subunits arranged around a central pore. wikipedia.org The binding of agonists and antagonists to nAChRs can occur through two principal mechanisms: competitive and allosteric binding.

Competitive Binding: This occurs at the orthosteric site, which is the primary binding location for the endogenous neurotransmitter, acetylcholine (ACh). elifesciences.org This site is typically located at the interface between two different subunits, such as an α and a non-α subunit. wikipedia.orgnih.gov Competitive agonists bind to this site and trigger the opening of the ion channel, while competitive antagonists bind to the same site but prevent the channel from opening. youtube.com Negatively charged amino acid residues within this binding pocket are crucial for interacting with the positively charged group of acetylcholine and other ligands. nih.gov

Allosteric Binding: Allosteric sites are distinct from the orthosteric ACh-binding site. Molecules that bind to these sites are called allosteric modulators, and they can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to an agonist. PAMs, for example, can increase the probability of the channel opening in the presence of an agonist without directly activating the receptor themselves. These modulators are of significant therapeutic interest as they offer a more nuanced way to control receptor activity.

The table below summarizes the key differences between these two binding mechanisms at nAChRs.

| Feature | Competitive Binding | Allosteric Binding |

| Binding Site | Orthosteric site (same as acetylcholine) | Allosteric site (topographically distinct from the orthosteric site) |

| Mechanism | Direct competition with the endogenous ligand (acetylcholine) for the same binding location. | Binds to a different site, inducing a conformational change that alters the receptor's affinity or efficacy for the agonist. |

| Effect | Can either activate (agonist) or block (antagonist) the receptor directly. | Modulates the receptor's response to the agonist, either enhancing (PAM) or diminishing (NAM) its effect. |

| Example Ligands | Agonists: Acetylcholine, Nicotine. Antagonists: α-bungarotoxin, Curare. youtube.com | PAMs: PNU-120596. |

Roles in Metabolic Pathways and Cellular Homeostasis

As a nicotinic acid derivative, 6-(1-Aminoethyl)nicotinic acid is anticipated to play a significant role in fundamental cellular processes, particularly those revolving around the metabolism of Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+).

Integration into Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Metabolism

Nicotinic acid is a vital precursor for the synthesis of NAD+, a critical coenzyme in all living cells. wikipedia.orgwikipedia.org The primary route for converting nicotinic acid into NAD+ is the Preiss-Handler pathway. oregonstate.edu It is plausible that 6-(1-Aminoethyl)nicotinic acid enters this pathway, potentially after enzymatic modification into a suitable intermediate.

The steps of the Preiss-Handler pathway are as follows:

Conversion to Nicotinic Acid Mononucleotide (NaMN): Nicotinic acid is converted to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). nih.gov

Adenylation to Nicotinic Acid Adenine Dinucleotide (NaAD): NaMN is then adenylated by NMN/NaMN adenylyltransferases (NMNATs) to form NaAD. nih.gov

Amidation to NAD+: Finally, the enzyme NAD+ synthetase catalyzes the amidation of NaAD, using glutamine as an amide donor, to produce NAD+. oregonstate.edu

Once synthesized, NAD+ can be phosphorylated by NAD+ kinase to form NADP+, another essential coenzyme. wikipedia.org Studies on the related compound 6-aminonicotinic acid in E. coli have shown that it is metabolized by the enzymes of the pyridine nucleotide cycle into analogs of NAD and NADP. nih.govresearchgate.net This suggests that derivatives of nicotinic acid can be processed by these core metabolic pathways. nih.govresearchgate.net

The key enzymes and transformations in the Preiss-Handler pathway are detailed in the table below.

| Step | Substrate | Enzyme | Product |

| 1 | Nicotinic Acid (Niacin) | Nicotinate Phosphoribosyltransferase (NAPRT) | Nicotinate Mononucleotide (NaMN) |

| 2 | Nicotinate Mononucleotide (NaMN) | Nicotinate Mononucleotide Adenylyltransferase (NMNAT) | Nicotinate Adenine Dinucleotide (deamido-NAD+) |

| 3 | Nicotinate Adenine Dinucleotide (deamido-NAD+) | NAD+ Synthetase | Nicotinamide Adenine Dinucleotide (NAD+) |

| 4 | NAD+ | NAD+ Kinase | Nicotinamide Adenine Dinucleotide Phosphate (NADP+) |

Impact on Cellular Bioenergetics and Redox State

The cellular pools of NAD+/NADH and NADP+/NADPH are central to maintaining cellular energy levels and redox balance. NAD+ is a key oxidizing agent in catabolic pathways, accepting electrons during glycolysis and the citric acid cycle to become NADH. wikipedia.org NADH then donates these electrons to the electron transport chain, driving the production of ATP, the cell's main energy currency.

NADP+, conversely, is predominantly used in its reduced form, NADPH, as a primary reducing agent in anabolic (biosynthetic) pathways, such as fatty acid and cholesterol synthesis. wikipedia.org NADPH is also critical for regenerating antioxidants like glutathione, thus protecting the cell from oxidative damage by reactive oxygen species (ROS).

Influence on Cellular Regulatory Networks and Gene Expression

Beyond its metabolic roles, NAD+ is a crucial substrate for several families of enzymes that regulate cellular signaling and gene expression. These enzymes include sirtuins and poly(ADP-ribose) polymerases (PARPs).

Sirtuins: These are NAD+-dependent deacetylases that remove acetyl groups from proteins, including histones that package DNA. By modifying histones, sirtuins can alter chromatin structure, making genes more or less accessible for transcription, thereby regulating gene expression.

PARPs: These enzymes use NAD+ to add ADP-ribose units to proteins, a process called ADP-ribosylation. This modification is vital for DNA repair, genome stability, and cell death signaling.

Nicotinic acid itself has been shown to alter the expression of numerous genes. nih.gov For instance, it can affect the expression of genes involved in lipid metabolism and inflammation. nih.gov Studies have demonstrated that nicotinic acid treatment can increase the expression of genes like PPARγ and ABCA1, which are involved in cholesterol transport, while decreasing the expression of genes related to fatty acid synthesis. nih.gov This regulation can be mediated directly through nicotinic acid receptors or indirectly by altering the levels of NAD+ and thereby the activity of sirtuins and PARPs. nih.gov The influence of nicotine, a related compound, has also been shown to modulate the expression of a diverse set of genes in neuronal cells, including immediate early genes like c-fos, which act as transcription factors. frontiersin.orgresearchgate.net

The table below provides examples of genes whose expression is modulated by nicotinic acid. nih.gov

| Gene | Function | Effect of Nicotinic Acid | Tissue/Cell Type |

| DGAT2 | Triglyceride synthesis | Decrease | Liver |

| PPARγ | Adipogenesis, lipid metabolism | Increase | Adipose tissue |

| ABCA1 | Cholesterol efflux | Increase | Adipocytes, Hepatocytes |

| IL-6 | Inflammation | Increase | Adipose tissue |

| CPT2 | Fatty acid oxidation | Decrease | Adipose tissue |

| Fatty Acid Synthase | Fatty acid synthesis | Decrease | Adipose tissue |

Analytical and Bioanalytical Methodologies in Research

Chromatographic Separation Techniques for Compound Analysis

Chromatographic techniques are fundamental for the isolation of "6-(1-Aminoethyl)nicotinic acid" from intricate mixtures, thereby enabling accurate quantification and identification. The choice between different chromatographic methods is primarily dictated by the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of non-volatile and thermally labile compounds like "6-(1-Aminoethyl)nicotinic acid". These methods are widely employed for the separation and quantification of nicotinic acid and its derivatives in various samples. acs.orgbevital.nosielc.comresearchgate.net The separation is achieved based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

For a compound such as "6-(1-Aminoethyl)nicotinic acid," which possesses both acidic (carboxylic acid) and basic (amino group) functionalities, reversed-phase HPLC (RP-HPLC) would be a suitable approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with pH modifiers to control the ionization state of the analyte and improve peak shape. augusta.edu

UHPLC, which utilizes smaller particle sizes in the stationary phase and higher operating pressures, offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. thermofisher.com A hypothetical HPLC/UHPLC method for the analysis of "6-(1-Aminoethyl)nicotinic acid" is outlined below.

Table 1: Illustrative HPLC/UHPLC Parameters for the Analysis of 6-(1-Aminoethyl)nicotinic acid

| Parameter | HPLC Condition | UHPLC Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B in 20 min | 5% B to 95% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 260 nm | UV at 260 nm |

| Injection Vol. | 10 µL | 2 µL |

This table presents hypothetical data for illustrative purposes, as specific experimental conditions for "6-(1-Aminoethyl)nicotinic acid" are not available in the cited literature.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. springernature.com Due to the low volatility of amino acids and carboxylic acids, direct analysis of "6-(1-Aminoethyl)nicotinic acid" by GC is challenging. nih.gov Therefore, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. nih.govmdpi.com

Common derivatization strategies for amino acids involve the esterification of the carboxylic acid group and the acylation of the amino group. mdpi.com For "6-(1-Aminoethyl)nicotinic acid," a two-step derivatization could be employed, for instance, esterification with an alcohol (e.g., methanol, propanol) in an acidic medium, followed by acylation with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

The resulting volatile derivative can then be separated on a GC column, typically a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase. mdpi.com Detection is often performed using a flame ionization detector (FID) or, for greater specificity and identification capabilities, a mass spectrometer (MS). springernature.com

Mass Spectrometry for Compound Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of "6-(1-Aminoethyl)nicotinic acid". It is often coupled with a chromatographic system (LC-MS or GC-MS) to provide both separation and detection.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used as interfaces between liquid chromatography and mass spectrometry.

Electrospray Ionization (ESI) is particularly well-suited for polar and ionizable molecules like "6-(1-Aminoethyl)nicotinic acid". acs.orgresearchgate.netnih.govbevital.no In the positive ion mode, the amino group would readily accept a proton to form a protonated molecule [M+H]+. In the negative ion mode, the carboxylic acid group can be deprotonated to yield [M-H]-. The choice of ionization mode would depend on the pH of the mobile phase and the desired sensitivity.

Atmospheric Pressure Chemical Ionization (APCI) is generally used for less polar compounds but can also be applied to polar analytes. researchgate.net It involves the ionization of the analyte in the gas phase through ion-molecule reactions. For "6-(1-Aminoethyl)nicotinic acid," APCI could be a viable alternative to ESI, particularly if the mobile phase conditions are less amenable to efficient electrospray.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and is particularly valuable for identifying metabolites of "6-(1-Aminoethyl)nicotinic acid" in biological samples. nih.govnih.govmdpi.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of the parent compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to generate a fragmentation spectrum. unito.it

The fragmentation pattern is characteristic of the molecule's structure. For "6-(1-Aminoethyl)nicotinic acid," characteristic losses would be expected, such as the loss of water (H₂O), carbon monoxide (CO), or the ethylamine (B1201723) side chain. By comparing the fragmentation patterns of potential metabolites with that of the parent compound, structural modifications can be deduced. For instance, a mass shift in the precursor ion and a corresponding change in the fragmentation pattern could indicate hydroxylation or conjugation. nih.govnih.govnih.gov

Table 2: Hypothetical MS/MS Fragmentation Data for 6-(1-Aminoethyl)nicotinic acid ([M+H]⁺)

| Precursor Ion (m/z) | Product Ions (m/z) | Putative Neutral Loss |

| 167.08 | 149.07 | H₂O |

| 167.08 | 139.07 | CO |

| 167.08 | 122.06 | C₂H₅N |

| 167.08 | 78.03 | C₄H₄O₂N |

This table presents hypothetical data for illustrative purposes, based on general fragmentation patterns of similar compounds, as specific experimental MS/MS data for "6-(1-Aminoethyl)nicotinic acid" are not available in the cited literature.

Isotopic Labeling for Quantitative Analysis in Complex Matrices

Isotopic labeling is a highly accurate and precise method for the quantitative analysis of compounds in complex biological matrices, such as plasma or urine. nih.govnih.govrepec.orgchemrxiv.orgresearchgate.net This technique involves the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte of interest. The SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).

For "6-(1-Aminoethyl)nicotinic acid," a SIL-IS could be synthesized with, for example, deuterium (B1214612) atoms on the ethyl group or a ¹³C or ¹⁵N atom in the pyridine (B92270) ring. The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. Since the SIL-IS has the same physicochemical properties as the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.

By measuring the ratio of the MS signal of the analyte to that of the SIL-IS, accurate quantification can be achieved, as any variations during sample preparation and analysis are compensated for. This approach is considered the gold standard for quantitative bioanalysis using mass spectrometry.

In Vitro and Ex Vivo Research Model Systems

The study of "6-(1-Aminoethyl)nicotinic acid" and related compounds in a laboratory setting relies on a variety of sophisticated model systems. These models, ranging from single cells to complex three-dimensional tissue structures, are essential for elucidating the compound's biological interactions, metabolic fate, and effects on cellular and tissue physiology.

Cell Culture Models for Cellular Uptake and Metabolism Studies

Cell culture models are fundamental tools for investigating how a compound is absorbed, processed, and transported at the cellular level. While specific studies detailing the cellular uptake and metabolism of 6-(1-Aminoethyl)nicotinic acid are not extensively documented in publicly available literature, research on the closely related compound, 6-aminonicotinic acid, in bacterial systems provides a valuable framework.

In studies using a double mutant of Escherichia coli, researchers observed the uptake and metabolic conversion of 6-aminonicotinic acid. nih.govnih.govresearchgate.net A late-log-phase culture of an E. coli mutant was shown to take up 6-[7-¹⁴C]aminonicotinic acid and subsequently excrete 6-[¹⁴C]aminonicotinamide. nih.govnih.gov This biotransformation suggests the involvement of specific cellular enzymes.

Table 1: Summary of 6-Aminonicotinic Acid Metabolism in E. coli Model

| Process | Observation | Implication | Citations |

|---|---|---|---|

| Cellular Uptake | Radiolabeled 6-aminonicotinic acid is taken up by E. coli cells. | Demonstrates transport across the bacterial cell membrane. | nih.govnih.govresearchgate.net |

| Metabolism | 6-aminonicotinic acid is converted to 6-aminonicotinamide. | Involvement of enzymes in the pyridine nucleotide cycle. | nih.govnih.gov |

| Intracellular Accumulation | Accumulation of 6-amino analogs of pyridine nucleotides. | The compound serves as a substrate for metabolic pathways. | nih.govnih.gov |

Enzyme Assays for Kinetic and Inhibition Characterization

Enzyme assays are critical for characterizing the direct interaction of a compound with specific enzymes, determining its inhibitory potential, and understanding the kinetics of this interaction. The metabolites of 6-aminonicotinic acid are known inhibitors of some pyridine nucleotide-linked dehydrogenases. nih.gov

Enzyme inhibition assays are designed to measure the reduction in enzyme activity in the presence of an inhibitor. mdpi.com The data from these assays can reveal the type of inhibition—competitive, non-competitive, or uncompetitive—and key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). du.ac.inlibretexts.org

Competitive Inhibition : An inhibitor that resembles the substrate binds to the active site of the enzyme, preventing the substrate from binding. youtube.comresearchgate.net This type of inhibition can be overcome by increasing the substrate concentration. du.ac.inlibretexts.org A competitive inhibitor increases the apparent Kₘ but does not affect the Vₘₐₓ. libretexts.org

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). youtube.com This binding changes the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vₘₐₓ is lowered, but the Kₘ remains unchanged. libretexts.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate [ES] complex. du.ac.in This type of inhibition reduces both Vₘₐₓ and Kₘ. youtube.com

The fifty percent inhibitory concentration (IC₅₀) is a common metric derived from these assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by half. mdpi.com Various analytical techniques, including spectrophotometry and amperometry, can be employed to monitor the reaction progress and determine these kinetic parameters. mdpi.commdpi.com

Table 2: Characteristics of Reversible Enzyme Inhibition Types

| Inhibition Type | Effect on Kₘ (Substrate Affinity) | Effect on Vₘₐₓ (Maximum Velocity) | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Increases (Apparent decrease in affinity) | Unchanged | Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric site (on free enzyme or ES complex) |

Tissue and Organoid Models for Complex Biological Evaluation

For a more complex biological evaluation that better mimics human physiology, researchers are increasingly turning to tissue and organoid models. Organoids are three-dimensional (3D) structures grown from stem cells that self-organize to resemble the structure and function of a specific organ. researchgate.netnih.govmdpi.com These "mini-organs" offer a significant advantage over traditional 2D cell cultures by replicating the intricate spatial architecture and cell-to-cell interactions of their in vivo counterparts. mdpi.comclinisciences.com

Organoid technology provides a powerful platform for modeling diseases, screening drug candidates, and exploring developmental biology. researchgate.netnih.gov They can be derived from either adult stem cells or pluripotent stem cells, allowing for the creation of patient-specific models for personalized medicine research. nih.gov For instance, intestinal organoids have been used to study interactions with pathogens, and cardiac organoids are used to investigate heart development and function. nih.gov

While the application of tissue and organoid models to study the specific effects of 6-(1-Aminoethyl)nicotinic acid has not yet been reported in scientific literature, these systems present a promising future avenue for research. Such models could be used to investigate the compound's metabolism, efficacy, and potential toxicity in a more physiologically relevant context, bridging the gap between simple cell culture studies and whole-organism research. nih.gov The development of organ-on-a-chip technologies, which integrate organoid cultures into microfluidic devices, further enhances the potential for sophisticated preclinical testing. researchgate.net

Table 3: Comparison of In Vitro Research Models

| Model System | Complexity | Physiological Relevance | Primary Applications |

|---|---|---|---|

| 2D Cell Culture | Low | Limited | High-throughput screening, basic cellular mechanisms |

| Tissue Slices (Ex Vivo) | Moderate | High (short-term) | Acute toxicity, metabolism, electrophysiology |

Table of Compounds Mentioned

| Compound Name |

|---|

| 6-(1-Aminoethyl)nicotinic acid |

| 6-aminonicotinic acid |

| 6-aminonicotinamide |

| Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) |

Emerging Research Areas and Future Perspectives

Exploration of Novel Analogues and Structure-Activity Relationships for Targeted Research Applications

A crucial area of future research for 6-(1-Aminoethyl)nicotinic acid lies in the systematic exploration of its novel analogues to establish robust structure-activity relationships (SAR). The modification of the core nicotinic acid scaffold has been shown to significantly impact the biological activity of its derivatives. mdpi.comnih.gov For 6-(1-Aminoethyl)nicotinic acid, key modifications could include alterations to the aminoethyl side chain, the carboxylic acid group, and substitutions on the pyridine (B92270) ring.

The aminoethyl group at the 6-position offers a prime site for modification. Variations in the length of the alkyl chain, the degree of substitution on the nitrogen atom, and the introduction of different functional groups could lead to analogues with altered potency, selectivity, and pharmacokinetic profiles. For instance, the incorporation of bulky substituents may enhance binding to specific protein targets, while the introduction of polar groups could modulate solubility and cell permeability.

Furthermore, the carboxylic acid moiety is another critical determinant of activity. Esterification or amidation of this group can produce prodrugs with improved bioavailability or targeted delivery to specific tissues. The electronic and steric properties of the pyridine ring can also be fine-tuned through the introduction of various substituents at other available positions.

A systematic SAR study would involve the synthesis of a library of these analogues and their subsequent evaluation in relevant biological assays. The data generated from these studies would be invaluable for identifying the key structural features required for a desired biological effect and for the rational design of more potent and selective modulators.

Table 1: Hypothetical Structure-Activity Relationships of 6-(1-Aminoethyl)nicotinic acid Analogues

| Modification Site | Modification Type | Predicted Impact on Activity |

| Aminoethyl Side Chain | Alkyl chain elongation | May alter receptor binding affinity and selectivity. |

| N-alkylation/N-acylation | Could influence pharmacokinetic properties and target interactions. | |

| Introduction of cyclic moieties | May enhance binding potency and specificity. | |

| Carboxylic Acid Group | Esterification | Potential for prodrug design with improved oral bioavailability. |

| Amidation | Can modulate solubility and membrane permeability. | |

| Pyridine Ring | Substitution at other positions | Introduction of electron-donating or withdrawing groups can alter electronic properties and target binding. |

Advancements in Biocatalysis and Green Chemistry for Sustainable Synthesis

The chemical synthesis of nicotinic acid and its derivatives has traditionally relied on methods that can be harsh and environmentally taxing. nih.govresearchgate.net As the demand for novel chemical entities grows, so does the need for sustainable and eco-friendly synthetic routes. Biocatalysis and the principles of green chemistry offer promising alternatives for the synthesis of 6-(1-Aminoethyl)nicotinic acid and its analogues. frontiersin.orgnih.gov

Enzymatic approaches, for instance, can offer high selectivity and efficiency under mild reaction conditions, thereby reducing energy consumption and waste generation. frontiersin.orgnih.gov Nitrilases, for example, have been successfully employed in the conversion of cyanopyridines to nicotinic acid. mdpi.comresearchgate.net The development of recombinant nitrilases with tailored substrate specificity could enable the direct and efficient synthesis of nicotinic acid precursors.

Other biocatalytic methods, such as those involving transaminases, could be explored for the stereoselective introduction of the aminoethyl group. The use of immobilized enzymes in continuous flow reactors represents a further advancement, allowing for enhanced stability, reusability, and process scalability. mdpi.com

Green chemistry principles also advocate for the use of renewable feedstocks, safer solvents, and atom-economical reactions. Research into the synthesis of the pyridine ring from bio-based precursors could significantly reduce the environmental footprint of production. Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents and the generation of byproducts is a key area of focus. acs.orgnih.gov

Table 2: Potential Biocatalytic Approaches for the Synthesis of 6-(1-Aminoethyl)nicotinic acid

| Enzyme Class | Potential Application in Synthesis | Advantages |

| Nitrilase | Conversion of a cyanopyridine precursor to the nicotinic acid core. | High selectivity, mild reaction conditions. mdpi.comresearchgate.net |

| Transaminase | Stereoselective amination to form the aminoethyl side chain. | High enantioselectivity, potential for chiral synthesis. |

| Carboxylic Acid Reductase | Reduction of the carboxylic acid to an alcohol for further functionalization. | High specificity, avoids harsh reducing agents. |

| Lipase | Enantioselective resolution of racemic intermediates. | Can be used in organic solvents, high stability. |

Integrative Omics Approaches (e.g., Metabolomics, Proteomics) in Mechanistic Elucidation

Understanding the precise mechanism of action of 6-(1-Aminoethyl)nicotinic acid is paramount for its development as a targeted research tool or therapeutic agent. Integrative omics approaches, such as metabolomics and proteomics, provide a powerful platform for elucidating the molecular pathways modulated by this compound. creative-proteomics.comnih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can reveal the downstream effects of 6-(1-Aminoethyl)nicotinic acid on cellular metabolism. nih.govnih.gov By comparing the metabolic profiles of treated and untreated systems, researchers can identify key metabolic pathways that are perturbed by the compound. This can provide insights into its mode of action and potential off-target effects. For instance, alterations in the levels of key metabolites in pathways such as glycolysis, the citric acid cycle, or lipid metabolism could point towards specific enzymatic targets.

Proteomics, the comprehensive analysis of proteins, can identify the direct binding partners of 6-(1-Aminoethyl)nicotinic acid and the downstream changes in protein expression and post-translational modifications. researchgate.netnih.govcreative-proteomics.com Techniques such as affinity purification coupled with mass spectrometry can be used to pull down proteins that interact with the compound. Quantitative proteomics approaches, like stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), can provide a global view of how the compound alters the cellular proteome. This can help in identifying the primary targets and the signaling cascades that are affected.

The integration of metabolomic and proteomic data can provide a more holistic understanding of the biological effects of 6-(1-Aminoethyl)nicotinic acid, from the initial protein-ligand interaction to the resulting changes in cellular metabolism and function.

Development of Advanced Computational Models for Predictive Biological Activity

In recent years, computational modeling has become an indispensable tool in drug discovery and chemical biology. acs.orgresearchgate.net The development of advanced computational models can significantly accelerate the exploration of 6-(1-Aminoethyl)nicotinic acid and its analogues by predicting their biological activity and guiding the design of more potent and selective compounds.

Quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. By training these models on a dataset of known analogues, it is possible to predict the activity of novel, untested compounds. This can help in prioritizing which analogues to synthesize and test, thereby saving time and resources.

Molecular docking simulations can provide insights into the binding mode of 6-(1-Aminoethyl)nicotinic acid with its putative protein targets. These simulations can predict the binding affinity and identify the key amino acid residues involved in the interaction. This information is crucial for understanding the molecular basis of the compound's activity and for designing modifications that can enhance binding.

Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound-protein complex over time. This can reveal important information about the stability of the interaction and the conformational changes that occur upon binding. Density functional theory (DFT) can also be employed to understand the electronic properties of the molecule and how they relate to its reactivity and biological function. acs.org

High-Throughput Screening Methodologies for Identification of Novel Biological Modulators

High-throughput screening (HTS) is a powerful approach for rapidly screening large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. nih.goveurofinsdiscovery.comuthscsa.edu The development of robust and sensitive HTS assays is essential for discovering novel biological modulators related to 6-(1-Aminoethyl)nicotinic acid.

Depending on the hypothesized mechanism of action of the compound, various HTS formats can be employed. If 6-(1-Aminoethyl)nicotinic acid is believed to target a specific enzyme, a biochemical assay that measures the enzymatic activity in the presence of the compound can be developed. For targets such as G protein-coupled receptors (GPCRs) or ion channels, cell-based assays that measure downstream signaling events, such as changes in intracellular calcium levels or membrane potential, are more appropriate. nih.gov

The miniaturization of these assays into 384- or 1536-well plate formats allows for the screening of thousands of compounds in a short period. The use of automated liquid handling systems and sophisticated plate readers ensures the high precision and reproducibility of the screening data.

Following a primary HTS campaign, hit compounds are typically subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. This screening cascade is crucial for identifying high-quality lead compounds that can be further optimized for their desired biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products